molecular formula C16H14N4O2S B2676351 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 1209144-42-2

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2676351
CAS No.: 1209144-42-2
M. Wt: 326.37
InChI Key: QVJHEZVVANFONC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[2,1-b][1,3]thiazoles, has been reported. These compounds are typically synthesized based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For instance, the melting point can provide information about the compound’s stability, while the IR and NMR spectra can provide information about the compound’s structure .

Scientific Research Applications

Inhibition of Dihydroorotate Dehydrogenase

The compound has been examined for its potential to inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine de novo synthesis, which is essential for normal immune cell functions. Studies have explored the effects of isoxazole derivatives, similar in structure to the compound , on this enzyme, showcasing their potential as immunosuppressive agents by reducing pyrimidine nucleotide pools, thus affecting immune cell proliferation and function W. Knecht & M. Löffler, 1998.

Synthesis and Antitumor Properties

The chemical framework of the compound is conducive to modifications that have shown promise in antitumor drug development. For instance, derivatives involving imidazo[2,1-b]thiazoles have been synthesized and evaluated for their potential in cancer treatment. These derivatives exhibit varied biological activities, including cytotoxic effects on cancer cells, highlighting their significance in medicinal chemistry and oncology research Yongfeng Wang et al., 1997.

Functionalized Imidazo[2,1‐b]thiazoles Synthesis

Research has focused on synthesizing new functionalized imidazo[2,1‐b]thiazoles, demonstrating the compound's versatility in creating a variety of derivatives with potential biological activities. These derivatives are crucial for developing novel therapeutic agents, illustrating the compound's role in enhancing drug discovery processes L. Peterlin-Mašič et al., 2000.

Antimicrobial and Anti-inflammatory Applications

Derivatives of imidazo[2,1-b]thiazoles, similar to the compound , have been synthesized and assessed for antimicrobial and anti-inflammatory activities. These studies provide insights into the compound's potential for developing new antimicrobial and anti-inflammatory agents, contributing to pharmaceutical advancements in treating various infections and inflammatory conditions A. Andreani et al., 1995.

Future Directions

The future directions for research on “N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide” could include further investigation into its synthesis, mechanism of action, and potential applications. For instance, similar compounds have shown potential as anticancer agents .

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-10-8-13(19-22-10)15(21)17-12-4-2-11(3-5-12)14-9-20-6-7-23-16(20)18-14/h2-5,8-9H,6-7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJHEZVVANFONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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